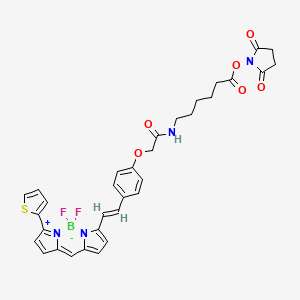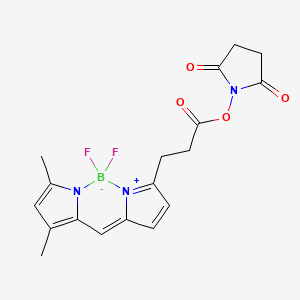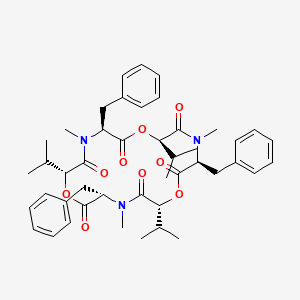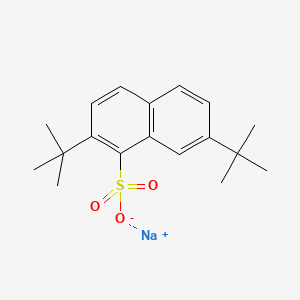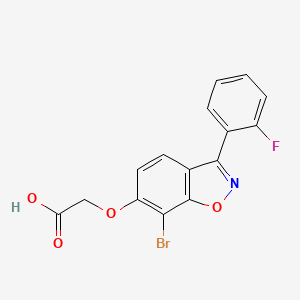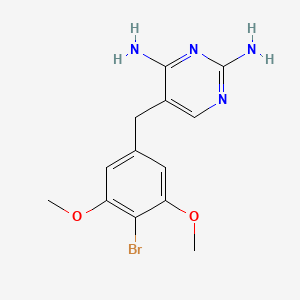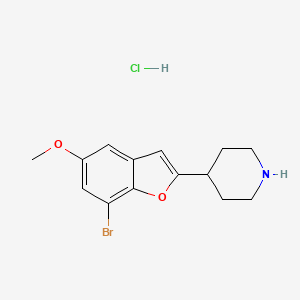
Bempedoic acid
Overview
Description
Bempedoic acid is used together with diet and other cholesterol-lowering medicines (e.g., statins) to treat primary hyperlipidemia (high blood cholesterol levels) in patients with heterozygous familial hypercholesterolemia (HeFH) and patients with heart disease who need additional lowering of their bad cholesterol (LDL) levels .
Synthesis Analysis
This compound is a small-molecule inhibitor of adenosine triphosphate-citrate lyase (ACL) that is effective in the treatment of hypercholesterolemia and hypertension . A convenient route for the synthesis of this molecule would involve breaking the two C–C bonds adjacent to the hydroxyl group, because that would deliver two identical fragments .
Molecular Structure Analysis
This compound has a molecular formula of C19H36O5 and a molecular weight of 344.49 . It is a small linear molecule providing both a significant low-density lipoprotein cholesterol (LDL-C) reduction and an anti-inflammatory effect by decreasing high-sensitivity C-reactive protein .
Chemical Reactions Analysis
This compound targets lipid and glucose metabolism as well as inflammation via downregulation of ATP-citrate lyase and upregulation of AMP-activated protein kinase (AMPK) . The primary effect is the reduction of cholesterol synthesis in the liver .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H36O5 and a molecular weight of 344.49 .
In Vivo
Bempedoic acid has been tested in numerous clinical trials in humans. In a randomized, double-blind, placebo-controlled study of more than 2,200 patients, this compound was found to reduce LDL cholesterol levels by an average of 18%. In another study, this compound was found to reduce LDL cholesterol levels by up to 24%, and to reduce triglycerides by up to 32%. In addition, this compound was found to be safe and well-tolerated in the majority of patients.
In Vitro
In vitro studies of Bempedoic acid have been conducted in cell culture, animal models, and in human liver tissue. These studies have demonstrated that this compound can reduce the activity of ACL, leading to a decrease in cholesterol synthesis. In addition, this compound has been found to be effective in reducing the expression of genes involved in cholesterol synthesis.
Mechanism of Action
Target of Action
Bempedoic acid primarily targets the adenosine triphosphate-citrate lyase (ACL) . ACL is a key enzyme involved in the cholesterol synthesis pathway in the liver . By inhibiting this enzyme, this compound effectively reduces the production of cholesterol .
Mode of Action
This compound is a prodrug, which means it requires activation to exert its therapeutic effects . Once activated, it inhibits ACL, leading to a decrease in cholesterol synthesis in the liver . This inhibition results in an upregulation of low-density lipoprotein cholesterol (LDL-C) receptors on the surface of liver cells, promoting the absorption of LDL-C from the bloodstream .
Biological Activity
Bempedoic acid has been found to have a variety of biological activities. In addition to its cholesterol-lowering effects, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, this compound has been found to reduce the formation of foam cells and to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its cholesterol-lowering effects, this compound has been found to reduce the production of pro-inflammatory cytokines, reduce the formation of foam cells, and inhibit the activity of several enzymes involved in cholesterol metabolism. This compound has also been found to reduce the expression of genes involved in cholesterol synthesis and to reduce the levels of triglycerides and non-HDL cholesterol.
Advantages and Limitations for Lab Experiments
The use of Bempedoic acid in laboratory experiments has a number of advantages. This compound is a safe and effective way to reduce cholesterol levels, and it is well-tolerated by most individuals. In addition, this compound has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is a prodrug, and it must be converted to its active form in order to be effective. This conversion process can be slow, and can lead to a decrease in the efficacy of this compound. In addition, this compound is not as potent as other cholesterol-lowering agents, such as statins, and it may not be as effective in individuals with severe hypercholesterolemia.
Future Directions
The future of Bempedoic acid is promising, as it is a safe and effective way to reduce cholesterol levels without the need for statins or other drugs. Further research is needed to better understand the mechanism of action of this compound and to develop new formulations that can increase its efficacy. In addition, further research is needed to investigate the biological activities of this compound, including its anti-inflammatory, anti-oxidant, and anti-cancer properties. Finally, further research is needed to investigate the potential of this compound as a treatment for other conditions, such as hypertension, diabetes, and obesity.
properties
IUPAC Name |
8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHMLYSLQUKXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027952 | |
| Record name | Bempedoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally, LDL cholesterol is produced in the liver and circulates in the blood. When the blood becomes saturated, excess LDL deposits in blood vessels including the coronary arteries, increasing the risk of cardiovascular events. Bempedoic acid is a prodrug that requires activation in the liver. The very-long-chain acyl-CoA synthetase-1 (ACSVL1) enzyme is responsible for its activation to ETC-1002-CoA, the pharmacologically active metabolite. ATP lyase (also known as ATP synthase) plays an important part of cholesterol synthesis. BETC-1002-CoA directly inhibits this enzyme after the parent drug is activated in the liver by coenzyme A (CoA). This inhibition leads to upregulation of the LDL cholesterol receptor, reducing serum LDL-C via increased uptake and LDL clearance in the liver. By the above mechanisms, bempedoic acid causes a total decrease of circulating LDL-C that normally damages blood vessels and leads to atherosclerosis. Lastly, ETC-1002 activates AMP-activated protein kinase (AMPK) in rodents, which inhibits the synthesis of cholesterol via the inhibition of HMG-CoA reductase. The relevance of this to humans is unknown. | |
| Record name | Bempedoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
738606-46-7 | |
| Record name | ETC 1002 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=738606-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bempedoic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0738606467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bempedoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bempedoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEMPEDOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJ6Z6Q368 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
87-92 | |
| Record name | Bempedoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of bempedoic acid?
A1: this compound is a prodrug that is converted to its active form in the liver. This active form then inhibits ATP citrate lyase (ACLY), an enzyme involved in cholesterol biosynthesis. [, , , , , ]
Q2: How does ACLY inhibition affect cholesterol levels?
A2: ACLY inhibition reduces the production of acetyl-CoA, a key precursor for both cholesterol and fatty acid synthesis. This leads to a decrease in cholesterol synthesis within the liver. [, , , , ]
Q3: Does this compound impact LDL receptor expression?
A3: Yes, this compound treatment has been shown to upregulate hepatic LDL receptor expression. This upregulation enhances the clearance of LDL cholesterol from the bloodstream, contributing to its cholesterol-lowering effect. [, , , , ]
Q4: Does this compound affect other metabolic pathways?
A4: Research suggests that this compound may also activate AMP-activated protein kinase (AMPK), leading to potential benefits in glucose metabolism and inflammation reduction. [, , , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C19H36O4 and a molecular weight of 328.49 g/mol.
Q6: Have any computational studies been conducted on this compound?
A6: While the provided articles don't delve into specific computational models, they mention the use of Mendelian randomization studies to validate ACLY inhibition as a target for LDL-C lowering and atheroprotection. [, , ]
Q7: How is this compound formulated to improve its bioavailability?
A7: this compound is formulated as an oral tablet. Specific details about its formulation strategy to enhance bioavailability are not provided in the articles.
Q8: What is the absorption profile of this compound?
A8: this compound is readily absorbed after oral administration, reaching peak plasma concentrations within a median time of 3.5 hours. [, ]
Q9: Is food intake a factor in this compound absorption?
A9: this compound can be taken without regard to food, as it does not significantly affect its absorption. [, ]
Q10: How is this compound metabolized in the body?
A10: this compound undergoes extensive metabolism, primarily through uridine 5′-diphosphate glucuronosyltransferases (UGTs). [, , ]
Q11: What are the primary metabolites of this compound?
A11: Major metabolites include this compound glucuronide (M6), a reversible keto metabolite (ESP15228, M7), and their respective glucuronides. Other metabolites, such as a carboxylic acid metabolite (M2a) and a taurine conjugate (M2c), are found primarily in feces. []
Q12: How is this compound eliminated from the body?
A12: this compound is predominantly cleared through metabolism, with a smaller portion excreted unchanged. The majority of the drug and its metabolites are eliminated in urine (62.1% of dose) and feces (25.4% of dose). [, ]
Q13: What is the efficacy of this compound in lowering LDL cholesterol?
A14: Clinical trials show that this compound can reduce LDL cholesterol levels by 15% to 25% as monotherapy. [, , , ]
Q14: How does the efficacy of this compound compare to other lipid-lowering therapies?
A15: this compound, when combined with ezetimibe, can lower LDL-C levels comparably to moderate-intensity statins, achieving reductions of approximately 38%. [, ]
Q15: Has this compound been studied in specific patient populations?
A16: Yes, clinical trials have investigated its efficacy and safety in patients with atherosclerotic cardiovascular disease, heterozygous familial hypercholesterolemia, statin intolerance, and metabolic syndrome. [, , , , , , , ]
Q16: Are there any preclinical studies supporting the efficacy of this compound?
A17: Yes, preclinical studies in apolipoprotein E-deficient mice and LDL receptor-deficient mice demonstrated that this compound reduces LDL-C and attenuates atherosclerosis. []
Q17: What is the overall safety profile of this compound?
A18: this compound has been generally well-tolerated in clinical trials. [, , , ]
Q18: Are there any notable adverse events associated with this compound?
A19: Clinical trials have reported a slight increase in gout attacks, primarily in patients with pre-existing hyperuricemia. Increases in serum uric acid, cholelithiasis (gallstones), and small increases in serum creatinine and liver enzyme levels have also been observed. [, , ]
Q19: Does this compound carry a risk of muscle-related adverse events, like some statins?
A20: this compound is not metabolized to its active form in skeletal muscle, and clinical trials have shown a low incidence of muscle-related adverse events, including myalgia. [, , , ]
Q20: What are the alternatives to this compound for lowering LDL cholesterol?
A23: Alternatives include statins, ezetimibe, and PCSK9 inhibitors. The choice of treatment depends on individual patient factors and risk levels. [, , , , ]
Q21: When was this compound approved for medical use?
A24: this compound was approved by the US Food and Drug Administration (FDA) in 2020. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
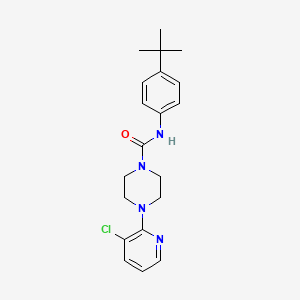
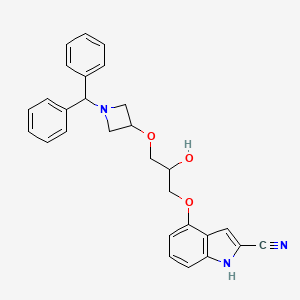
![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)
